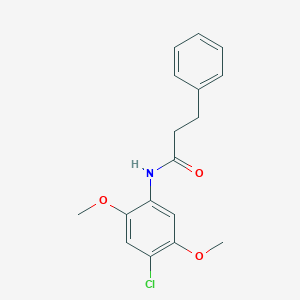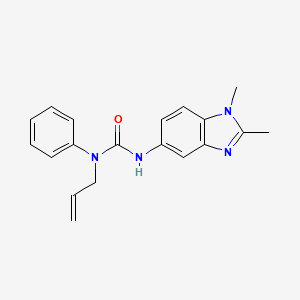
(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide, also known as BBDPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide is not fully understood. However, studies have shown that (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9. (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been shown to have both biochemical and physiological effects. In terms of biochemical effects, (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In terms of physiological effects, (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been shown to have anti-inflammatory effects and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide in lab experiments is its high yield synthesis method. (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide also has a relatively low toxicity, making it easier to handle in lab experiments. However, one limitation of using (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide. One area of interest is its potential use as an anti-cancer agent in combination with other chemotherapy drugs. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide in various fields of scientific research.
Méthodes De Synthèse
The synthesis of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide involves the reaction of 4-bromobenzylamine and 4,6-dimethyl-2-pyrimidinyl isocyanate in the presence of a base. The reaction yields (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide as a white solid with a high yield.
Applications De Recherche Scientifique
(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential anti-cancer agent. Studies have shown that (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and liver cancer. (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
(4-bromophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-10-7-11(2)18-14(17-10)19(9-16)8-12-3-5-13(15)6-4-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGPIRGKXHIWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC2=CC=C(C=C2)Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)



![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)



